

Application Note: Thermal Shift Assay for Characterizing MSC-4106 Binding to TEAD1

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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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Introduction

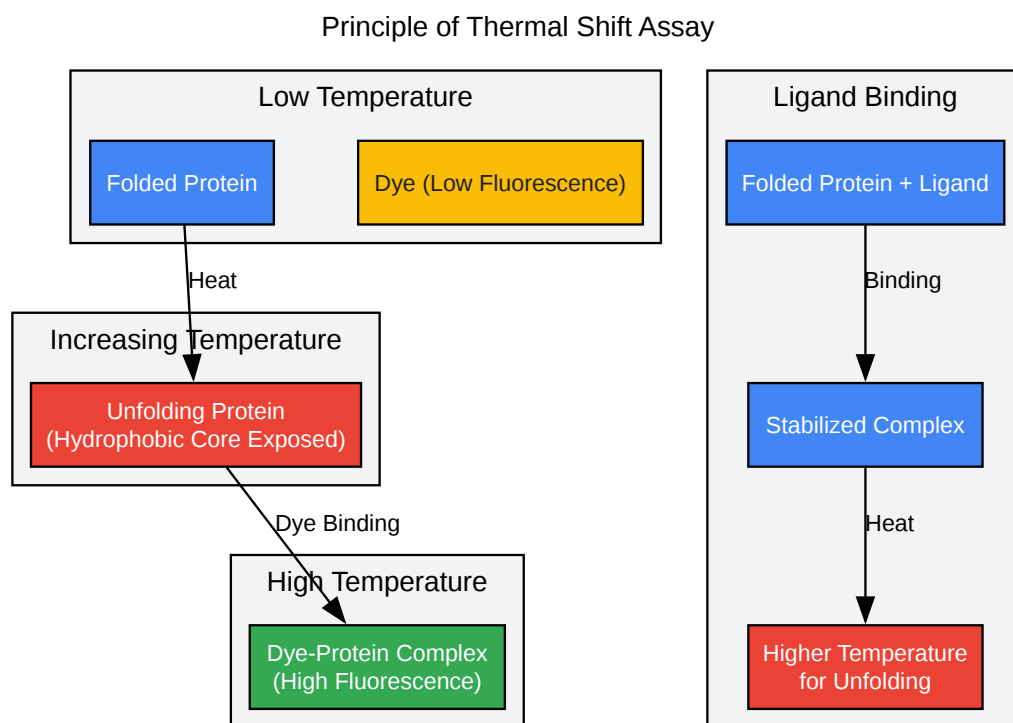
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor assay, is a rapid and cost-effective method to assess the thermal stability of a protein.[1][2] This technique is widely used in drug discovery to screen for ligand binding, as the binding of a small molecule can induce a stabilizing or destabilizing effect on the protein's structure, resulting in a measurable change in its melting temperature (T_m).[3][4] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of the denatured protein, leading to an increase in fluorescence.[5]

MSC-4106 is a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex, which is a key component of the Hippo signaling pathway often dysregulated in cancer. **MSC-4106** has been shown to bind directly to the palmitoylation pocket (P-site) of TEAD1, inhibiting its interaction with the transcriptional co-activators YAP and TAZ. Surface Plasmon Resonance (SPR) assays have determined a strong binding affinity of **MSC-4106** to TEAD1 with a dissociation constant (K_d) of 0.12 μ M. Furthermore, thermal shift assays have demonstrated that **MSC-4106** binding leads to a significant thermal stabilization of TEAD1, with a melting temperature shift (ΔT_m) of +13.4 $^{\circ}$ C.

This application note provides a detailed protocol for performing a thermal shift assay to characterize the binding of **MSC-4106** to the human TEAD1 protein.

Principle of the Thermal Shift Assay

The principle of the thermal shift assay is based on the change in a protein's thermal stability upon ligand binding. As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. A fluorescent dye in the solution then binds to these exposed hydrophobic regions, causing a significant increase in its fluorescence signal. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (T_m). Ligand binding typically stabilizes the protein, resulting in a higher T_m .



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Principle of the Thermal Shift Assay.

Experimental Protocols

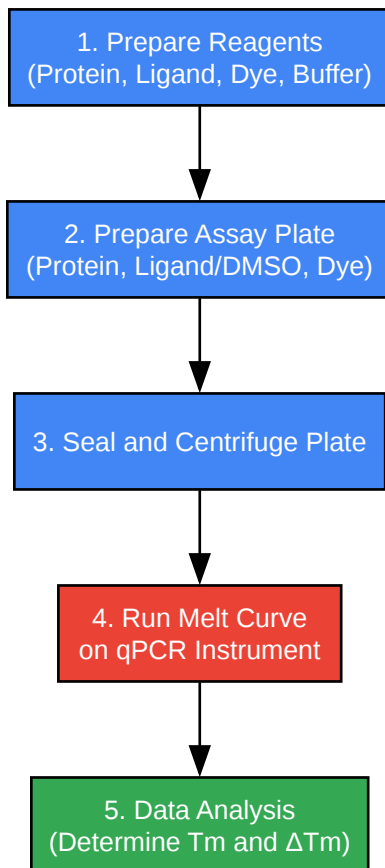
Materials and Reagents

- Protein: Purified human TEAD1 protein (YAP-binding domain, amino acids 217-447, or full-length). A stock solution of at least 1 mg/mL is recommended. For purification, a common buffer is 20 mM Tris pH 8.0, 150 mM NaCl, and 1 mM DTT or TCEP.
- Ligand: **MSC-4106**, dissolved in 100% DMSO to a stock concentration of 10 mM.
- Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
- DMSO: Anhydrous.
- Plates: 96-well, thin-walled PCR plates.
- Seals: Optical adhesive film.
- Instrumentation: Real-time PCR instrument with melt curve capability.

Experimental Workflow

The following diagram illustrates the overall workflow for the thermal shift assay.

Thermal Shift Assay Workflow



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Thermal Shift Assay Workflow.

Detailed Protocol

- Protein and Dye Preparation:
 - Prepare a 2X protein/dye master mix. For a 96-well plate, you will need approximately 2.5 mL.
 - Dilute the TEAD1 protein stock in the assay buffer to a final concentration of 4 μ M (this will be 2 μ M in the final reaction).

- Dilute the 5000x SYPRO Orange stock 1:1000 in the protein solution to get a final dye concentration of 5x (this will be 2.5x in the final reaction). Mix gently by inverting.
- Ligand Preparation:
 - Prepare a serial dilution of **MSC-4106** in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM, followed by 1:3 serial dilutions.
 - Prepare a DMSO-only control.
- Assay Plate Setup:
 - Add 24.5 μ L of the protein/dye master mix to each well of a 96-well PCR plate.
 - Add 0.5 μ L of the serially diluted **MSC-4106** or DMSO control to the respective wells. This results in a final reaction volume of 25 μ L and a final DMSO concentration of 2%.
 - Include a "no protein" control containing only the assay buffer and dye to determine the background fluorescence.
 - It is recommended to perform each condition in triplicate.
- Running the Assay:
 - Seal the plate firmly with an optical adhesive film.
 - Centrifuge the plate at 1000 x g for 1 minute to collect the contents at the bottom of the wells.
 - Place the plate in the real-time PCR instrument.
 - Set up the instrument to perform a melt curve analysis. A typical program involves:
 - Initial hold at 25 °C for 2 minutes.
 - A temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
 - Fluorescence readings are taken at every 0.5 °C increment.

- Data Analysis:
 - The raw fluorescence data is plotted against temperature, which will generate a sigmoidal melting curve.
 - The melting temperature (T_m) is the inflection point of this curve, which can be determined by calculating the first derivative of the curve ($-dF/dT$). The peak of the derivative plot corresponds to the T_m .
 - Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the DMSO control from the T_m of each **MSC-4106** concentration.
 - Plot the ΔT_m values against the logarithm of the **MSC-4106** concentration to generate a dose-response curve.

Data Presentation

The quantitative data from the thermal shift assay should be summarized in a clear and structured table for easy comparison.

MSC-4106 Conc. (μ M)	T_m ($^{\circ}$ C) - Replicate 1	T_m ($^{\circ}$ C) - Replicate 2	T_m ($^{\circ}$ C) - Replicate 3	Average T_m ($^{\circ}$ C)	Std. Dev.	ΔT_m ($^{\circ}$ C)
0 (DMSO Control)	45.2	45.1	45.3	45.2	0.1	0.0
0.1	48.5	48.7	48.6	48.6	0.1	3.4
0.3	52.1	52.3	52.2	52.2	0.1	7.0
1.0	55.8	55.9	55.7	55.8	0.1	10.6
3.0	57.9	58.1	58.0	58.0	0.1	12.8
10.0	58.5	58.6	58.7	58.6	0.1	13.4
30.0	58.6	58.7	58.8	58.7	0.1	13.5

Troubleshooting

- **High Background Fluorescence:** This may be due to protein aggregation or the presence of detergents. Ensure the protein is well-purified and soluble in the assay buffer.
- **No Sigmoidal Curve:** The protein may already be unfolded or may not be unfolding within the tested temperature range. Check protein integrity and adjust the temperature ramp if necessary.
- **Poor Reproducibility:** Ensure accurate pipetting and proper sealing of the plate to prevent evaporation.

Conclusion

This application note provides a comprehensive protocol for conducting a thermal shift assay to characterize the binding of **MSC-4106** to TEAD1. This method serves as a powerful tool for confirming ligand engagement and can be adapted for screening other potential TEAD inhibitors. The expected outcome is a dose-dependent increase in the thermal stability of TEAD1 upon binding of **MSC-4106**, consistent with previous findings.

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References

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